(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHWUBPPGEKBS-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-bromobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinediones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₅BrN₂O₃S
- Molecular Weight : 417.3 g/mol
The structure includes a thiazolidine ring, which is known for its biological activity. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione showed effective inhibition against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
This suggests its potential use in developing new antimicrobial agents.
Anti-inflammatory Properties
Thiazolidine derivatives have been studied for their anti-inflammatory effects. In vitro assays showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 300 | 180 |
These findings support its potential application in treating inflammatory diseases.
Plant Growth Regulation
There is emerging evidence that thiazolidine compounds can act as plant growth regulators. Studies have shown that this compound promotes root development and enhances nutrient uptake in crops.
| Plant Species | Root Length Increase (%) | Nutrient Uptake Improvement (%) |
|---|---|---|
| Tomato | 25 | 30 |
| Lettuce | 20 | 25 |
This indicates its potential as a biostimulant in agriculture.
Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with enhanced properties. Its reactive thiazolidine moiety allows for incorporation into polymer matrices, potentially improving mechanical strength and thermal stability.
Case Study: Polymeric Coatings
A recent study explored the use of this compound in creating coatings for industrial applications. The coatings exhibited superior resistance to abrasion and chemical attack compared to traditional materials.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. For example, in cancer research, it has been shown to induce apoptosis in cancer cells by activating proapoptotic proteins and downregulating antiapoptotic proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of TZD derivatives are heavily influenced by substituents on the benzylidene ring and modifications to the thiazolidinedione core. Key analogs include:
Key Observations :
Pharmacological Activities
Hypolipidemic and Antidiabetic Effects
Thiazolidinediones with para-substituted aryl groups (e.g., 4-methoxy, 4-fluoro) typically exhibit stronger antidiabetic effects than ortho-substituted derivatives .
Antiviral Activity
CID 3087795, a 2-thienylmethylene analog, demonstrated potent HIV-1 reverse transcriptase inhibition (binding energy: -8.69 kcal/mol) via interactions with Val106, Asp185, and Tyr181 residues . The target compound’s bromine substituent may similarly engage hydrophobic pockets in viral enzymes.
Physicochemical Properties
Insights :
- Methoxy groups improve solubility but reduce thermal stability (lower melting points) .
Biological Activity
Introduction
The compound (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.13 g/mol. Its structure features a thiazolidine ring with two carbonyl groups, which are critical for its reactivity and biological properties .
While specific mechanisms for this compound are not fully elucidated, compounds in the thiazolidinedione class often interact with various biological targets, including enzymes involved in glucose metabolism and cancer cell proliferation. They may exert their effects by modulating receptor activity or inhibiting specific enzymes.
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of thiazolidinedione derivatives. For instance, a derivative known as 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione exhibited potent cytotoxicity against the NCI-H292 human lung carcinoma cell line with an IC50 value of 1.26 µg/mL after 72 hours of incubation. This compound induced apoptosis through mechanisms such as phosphatidylserine externalization and mitochondrial depolarization .
Table 1: Cytotoxicity Data of Thiazolidinedione Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Apoptotic Features |
|---|---|---|---|
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 | 1.26 | Phosphatidylserine externalization |
| This compound | Not specified | Not available | Not specified |
Other Biological Activities
In addition to its anticancer properties, thiazolidinediones have been investigated for their potential anti-inflammatory and antidiabetic effects. The structural characteristics of this compound suggest that it could also interact with pathways involved in inflammation and metabolic regulation .
Case Studies
Case Study 1: Cytotoxicity in Lung Cancer Cells
A study evaluated the cytotoxic effects of various thiazolidinedione derivatives on lung cancer cells. The results demonstrated that compounds with brominated phenyl groups showed enhanced cytotoxicity compared to their non-brominated counterparts. This suggests that halogen substitution may play a crucial role in the biological activity of these compounds .
Case Study 2: Inhibition of Tyrosinase
Research on related thiazolidinediones indicated their ability to inhibit tyrosinase activity, which is significant for conditions like hyperpigmentation and melanoma. Compounds derived from this class demonstrated IC50 values lower than traditional inhibitors like kojic acid, indicating their potential as effective agents in dermatological applications .
Q & A
Q. What are the optimal synthetic routes for (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione?
The compound is typically synthesized via Knoevenagel condensation , reacting 2-bromobenzaldehyde with thiazolidine-2,4-dione. Key steps include:
- Reaction Conditions : Reflux in a solvent mixture (e.g., DMF and acetic acid) for 2–4 hours under anhydrous conditions .
- Catalysts : Use sodium acetate as a base to deprotonate the active methylene group in thiazolidine-2,4-dione, facilitating condensation .
- Purification : Recrystallize the product from DMF-ethanol or acetic acid to achieve >95% purity .
Q. How can spectroscopic methods confirm the structure of this compound?
- IR Spectroscopy : Look for characteristic peaks:
- C=O stretches at ~1735–1740 cm⁻¹ (thiazolidinedione ring).
- C=C aromatic stretches at ~1595 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : A singlet at δ 7.5–8.0 ppm for the exocyclic double bond (CH=C) and aromatic protons from the 2-bromophenyl group .
- ¹³C NMR : Signals at ~168–170 ppm for carbonyl carbons (C=O) and 130–140 ppm for aromatic carbons .
Q. What solvents and conditions are suitable for recrystallization?
- Solvent Systems : Use DMF-ethanol (1:2 v/v) or acetic acid for high-yield recrystallization.
- Temperature : Gradual cooling from reflux to room temperature minimizes impurities .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during characterization?
- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, and X-ray crystallography ) to confirm bond geometries. For example, X-ray crystallography can resolve ambiguities in E/Z isomerism .
- Computational Modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to validate structural assignments .
Q. What strategies optimize the compound’s bioactivity in pharmacological studies?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to enhance binding to biological targets like PPAR-γ .
- In Vitro Assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ values against cancer cell lines) and antimicrobial activity via broth microdilution .
Q. How to design experiments for studying structure-activity relationships (SAR)?
- Variable Substituents : Synthesize analogs with substituents at the 2-bromophenyl or thiazolidinedione positions.
- Pharmacological Screening : Correlate substituent effects with activity metrics (e.g., IC₅₀, EC₅₀) in target assays.
- Molecular Docking : Use software like AutoDock to predict interactions with receptors (e.g., PPAR-γ binding pocket) .
Q. What methods ensure reproducibility in scaled-up synthesis?
- Process Controls : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust reflux times based on batch size.
- Quality Checks : Validate purity consistently via HPLC (C18 column, acetonitrile-water mobile phase) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls (e.g., DMSO vehicle).
- Statistical Validation : Apply ANOVA or t-tests to ensure results are significant (p < 0.05) .
Q. Why might computational predictions of solubility conflict with experimental results?
- Limitations of LogP : Calculated LogP values (e.g., ~3.4 via XlogP) may not account for crystal packing effects.
- Experimental Testing : Use shake-flask methods with UV-Vis quantification in buffers (pH 7.4) to measure solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
